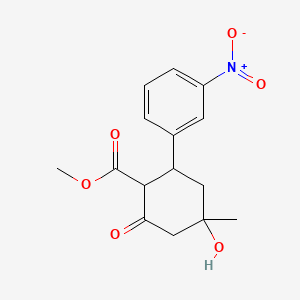
Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate(Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate (Mixture of Diastereomers) is a complex organic compound with a unique structure It features a cyclohexane ring substituted with various functional groups, including a nitrophenyl group, a hydroxy group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with a suitable cyclohexanone derivative under basic conditions, followed by esterification to introduce the methyl ester group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired diastereomeric mixture is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydroxy and ester groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxo-1,3-cyclohexanedicarboxylate .
- 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides .
Uniqueness
Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate is unique due to its specific combination of functional groups and its ability to form a mixture of diastereomers
Propriétés
Formule moléculaire |
C15H17NO6 |
|---|---|
Poids moléculaire |
307.30 g/mol |
Nom IUPAC |
methyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17NO6/c1-15(19)7-11(13(12(17)8-15)14(18)22-2)9-4-3-5-10(6-9)16(20)21/h3-6,11,13,19H,7-8H2,1-2H3 |
Clé InChI |
IGYWMUXDOGAFHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(C(=O)C1)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




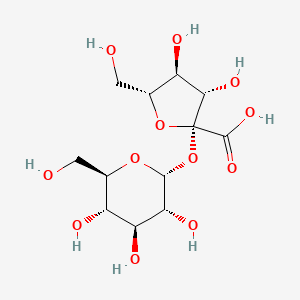

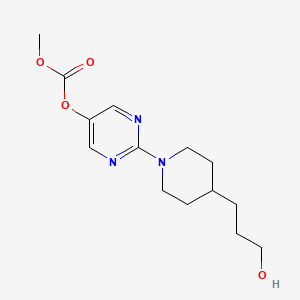

![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
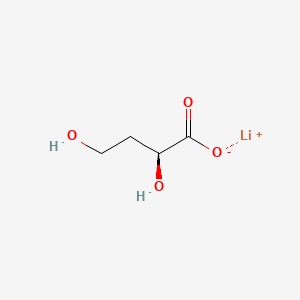
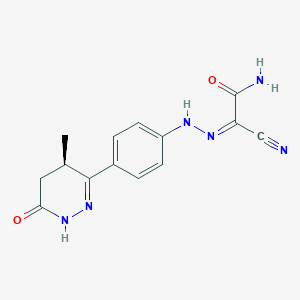
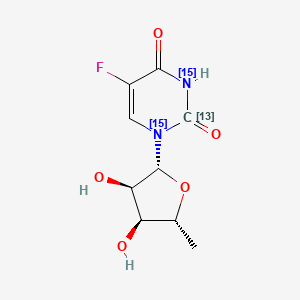
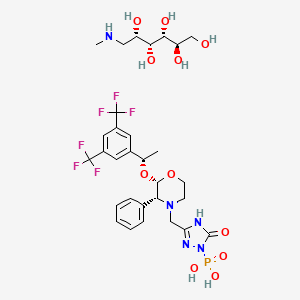

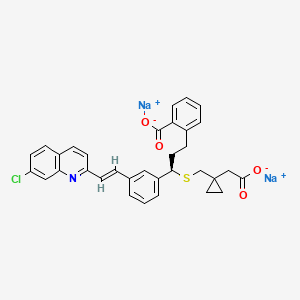
![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
